
1,5-Dibromo-2-(t-butyl)-4-methoxybenZene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene is an organic compound with the molecular formula C11H14Br2O. It is a derivative of benzene, where two bromine atoms, a tert-butyl group, and a methoxy group are substituted at specific positions on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 2-(tert-butyl)-4-methoxybenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in dichloromethane.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of derivatives like 1,5-diamino-2-(tert-butyl)-4-methoxybenzene.
Oxidation: Formation of 1,5-dibromo-2-(tert-butyl)-4-formylbenzene.
Reduction: Formation of 2-(tert-butyl)-4-methoxybenzene.
Scientific Research Applications
1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules and polymers.
Biology: In the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the methoxy group can participate in electron-donating interactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dibromo-2,4-dimethoxybenzene
- 1,5-Dibromo-2-(tert-butyl)-4-ethoxybenzene
- 1,5-Dibromo-2-(tert-butyl)-4-(methoxymethoxy)benzene
Uniqueness
1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene is unique due to the presence of both bromine atoms and a tert-butyl group, which provide distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .
Properties
Molecular Formula |
C11H14Br2O |
|---|---|
Molecular Weight |
322.04 g/mol |
IUPAC Name |
1,5-dibromo-2-tert-butyl-4-methoxybenzene |
InChI |
InChI=1S/C11H14Br2O/c1-11(2,3)7-5-10(14-4)9(13)6-8(7)12/h5-6H,1-4H3 |
InChI Key |
PLNYAAJHYQGGFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


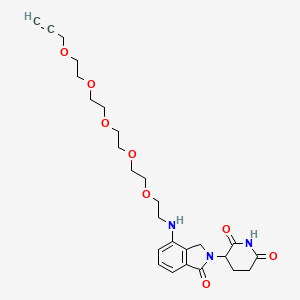
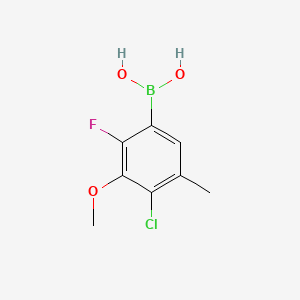

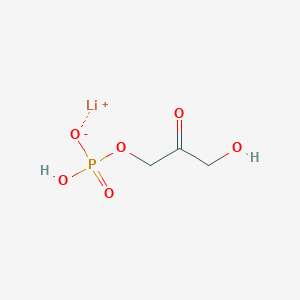
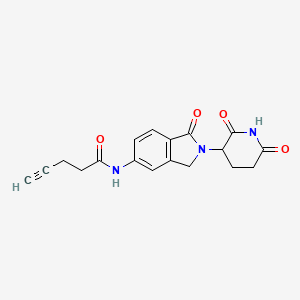

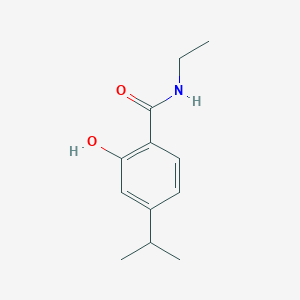
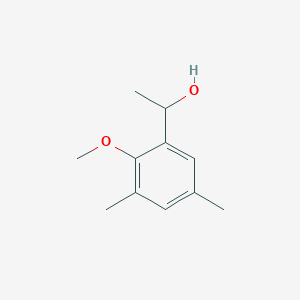
![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)
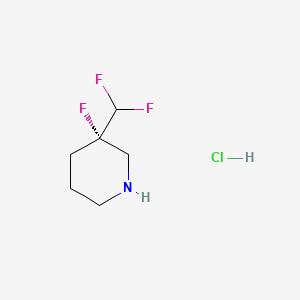

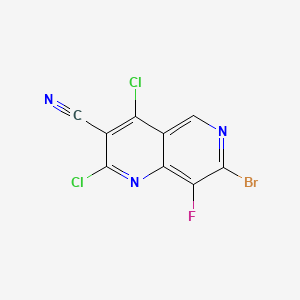
![N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}acetamide](/img/structure/B14770035.png)

